lithium;2,2-difluoroacetate
Description
Lithium 2,2-difluoroacetate (LiDFA), the lithium salt of difluoroacetic acid, is a fluorinated carboxylate with the molecular formula C₂F₂LiO₂. It is primarily investigated for its role in lithium-ion battery electrolytes, where fluorinated compounds are valued for their ability to enhance thermal stability and inhibit corrosion of aluminum current collectors . Unlike traditional carbonate-based electrolytes, LiDFA-based systems exhibit reduced reactivity with lithiated anodes and improved high-temperature performance . Its structure, featuring two fluorine atoms on the acetate moiety, lowers electron density on the oxygen atoms, influencing ion dissociation and solvation behavior .
Properties
IUPAC Name |
lithium;2,2-difluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O2.Li/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDVDVNJDCUBDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(C(=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(C(=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The neutralization proceeds via proton transfer from DFA to the lithium base:
Alternatively, using lithium carbonate:
These reactions typically occur in polar aprotic solvents like dimethyl carbonate (DMC) or aqueous environments under inert atmospheres to prevent lithium degradation.
Optimized Reaction Conditions
Challenges and Mitigation
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Moisture Sensitivity : Lithium bases and DFA are hygroscopic, necessitating glovebox handling.
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Byproduct Management : CO₂ evolution in Li₂CO₃ reactions requires gas venting to prevent pressure buildup.
Metathesis Reactions with Difluoroacetate Salts
Metathesis (ion exchange) between alkali metal difluoroacetates and lithium salts offers a pathway to LiDFA. For example, sodium difluoroacetate (NaDFA) reacts with lithium chloride (LiCl) in a solvent-driven displacement reaction:
This method leverages the low solubility of NaCl in organic solvents, facilitating precipitation and purification via filtration.
Solvent Selection and Yield Optimization
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Preferred Solvents : Ethanol or acetone, where NaCl solubility is <0.1 g/100 mL at 25°C.
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Yield Considerations : Reactions achieve >85% yield when conducted at reflux (78°C for ethanol) with vigorous stirring.
Ester Saponification with Lithium Hydroxide
Saponification of ethyl 2,2-difluoroacetate (EDFA, CF₂HCOOEt) with LiOH provides a high-purity route to LiDFA. This method avoids handling corrosive DFA directly:
Procedure and Conditions
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Reaction Medium : Aqueous or mixed aqueous-organic solvents (e.g., water/THF).
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Temperature : 40–60°C to accelerate ester hydrolysis without degrading LiOH.
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Workup : Ethanol removal via rotary evaporation and recrystallization from acetone yields LiDFA with >90% purity.
Direct Reaction of Lithium Metal with Difluoroacetic Acid
Lithium metal reacts exothermically with DFA to produce LiDFA and hydrogen gas:
This method, analogous to the synthesis of lithium heptafluorobutyrate, requires stringent safety measures due to H₂ flammability.
Characterization and Analytical Validation
Post-synthesis characterization ensures product integrity and purity. Key techniques include:
Fourier-Transform Infrared Spectroscopy (FTIR)
X-ray Diffraction (XRD)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Industrial-Scale Production Considerations
Scaling LiDFA synthesis necessitates addressing:
Chemical Reactions Analysis
Types of Reactions
Lithium;2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of difluoromethyl ketones.
Reduction: Reduction reactions can convert the difluoroacetate moiety into difluoromethyl groups.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include difluoromethyl ketones, difluoromethyl compounds, and various substituted derivatives of difluoroacetate .
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
LiDFA serves as a precursor in the synthesis of fluorinated organic compounds. Its ability to introduce fluorine atoms into organic molecules enhances their reactivity and stability. This property is particularly valuable in developing pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit improved biological activity and metabolic stability.
2. Catalysis:
Research indicates that LiDFA can act as an effective catalyst in various organic reactions, such as the synthesis of esters and amides. Its unique structure allows it to facilitate reactions that might be challenging with traditional catalysts, thereby expanding the toolkit available for synthetic chemists.
Biological Applications
1. Enzyme Inhibition Studies:
LiDFA is being investigated for its potential effects on biological systems, particularly regarding enzyme inhibition. Studies suggest that it may interact with specific enzymes, which could lead to applications in drug development targeting metabolic pathways .
2. Therapeutic Potential:
Research is ongoing to explore LiDFA's potential as a therapeutic agent in treating neurological disorders, cancer, and bacterial infections. Its unique chemical properties may allow it to target specific cellular mechanisms effectively .
Energy Storage Applications
1. Lithium-Ion Batteries:
One of the most promising applications of LiDFA is in the development of high-voltage electrolytes for lithium-ion batteries. The presence of fluorine atoms enhances the electrolyte's stability and performance at elevated temperatures, making it suitable for demanding applications such as electric vehicles and renewable energy storage systems .
2. Electrolyte Formulations:
LiDFA can be incorporated into electrolyte formulations to improve conductivity and reduce polarization effects in battery systems. Studies have shown that using fluorinated solvents can enhance the overall efficiency and lifespan of lithium-ion batteries .
Case Studies
Case Study 1: Catalytic Properties
In a recent study, LiDFA was utilized as a catalyst for synthesizing fluorinated esters. The results demonstrated a significant increase in reaction rates compared to traditional catalysts, highlighting its potential for industrial applications in fine chemical synthesis.
Case Study 2: Energy Storage Innovations
A research team developed a new lithium-ion battery incorporating LiDFA-based electrolytes. The battery exhibited enhanced charge retention and stability under high-temperature conditions compared to conventional electrolytes, suggesting that LiDFA could play a crucial role in next-generation energy storage solutions .
Mechanism of Action
The mechanism by which lithium;2,2-difluoroacetate exerts its effects involves the interaction of the difluoroacetate moiety with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. In lithium-ion batteries, the compound forms a stable solid electrolyte interphase (SEI) on the electrode surfaces, which enhances the battery’s performance and longevity .
Comparison with Similar Compounds
Comparison with Lithium Trifluoroacetate
Lithium trifluoroacetate (LiTFA, C₂F₃LiO₂ ) is a closely related compound with three fluorine substituents. Key differences include:
Key Findings :
- Ion-Pair Dynamics : LiDFA exhibits stronger ion pairing than LiTFA in propylene carbonate (PC), as shown by conductivity studies. This is attributed to reduced charge density on oxygen atoms in LiDFA, promoting association .
- Electrochemical Stability : LiTFA’s higher fluorine content enhances its oxidative stability, making it suitable for high-voltage applications, whereas LiDFA’s stability is leveraged in corrosion inhibition .
Comparison with Other Fluorinated Acetates
Methyl Difluoroacetate (MFA) and Ethyl Difluoroacetate (EDFA)
These esters, often used as solvents or additives, differ from LiDFA in application and performance:
Key Findings :
Comparison with Traditional Carbonate-Based Electrolytes
Carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC) are industry standards but face limitations in high-voltage and high-temperature applications:
Q & A
Q. How is the ionic conductivity of lithium 2,2-difluoroacetate measured in solvent systems like propylene carbonate?
Ionic conductivity is determined using precise temperature-dependent conductivity measurements (238–308 K) in propylene carbonate. Data analysis incorporates mathematical models (e.g., Fuoss-Kraus) to account for ion-pair and triple-ion formation, which dominate even in high-permittivity solvents. Association constants are derived from conductivity isotherms, revealing strong temperature dependence .
Q. What analytical techniques characterize ion-pair formation in lithium 2,2-difluoroacetate electrolytes?
Conductivity titrations combined with UV-Vis spectroscopy or dielectric relaxation spectroscopy are employed. For example, deviations from ideal molar conductivity curves indicate ion association. Computational modeling (e.g., extended Debye-Hückel theory) quantifies ion-pair stability, with lithium difluoroacetate showing higher association constants than its trifluoro counterpart due to reduced electron-withdrawing effects .
Q. How do trace impurities like water influence electrolytic properties of lithium 2,2-difluoroacetate solutions?
Trace water selectively solvates Li⁺ ions, increasing conductivity by disrupting ion pairs. Karl Fischer titration ensures anhydrous conditions, while impedance spectroscopy monitors conductivity changes. Even 10 ppm water can alter ion mobility, necessitating rigorous solvent drying for reproducible measurements .
Advanced Research Questions
Q. What non-Coulombic factors govern the association constants of lithium 2,2-difluoroacetate?
Electron-withdrawing fluorine substituents reduce charge density on the acetate oxygen, weakening Li⁺ coordination. Comparative studies with lithium trifluoroacetate show lower association constants for the trifluoro derivative, highlighting the role of inductive effects in ion-pair thermodynamics. Quantum mechanical calculations (e.g., DFT) further validate these interactions .
Q. How does lithium 2,2-difluoroacetate enhance thermal stability in lithium-ion battery electrolytes?
As an additive, it forms stable solid-electrolyte interphases (SEIs) on carbon anodes. Accelerated rate calorimetry (ARC) and differential scanning calorimetry (DSC) reveal reduced exothermic decomposition above 80°C. Synchrotron X-ray photoelectron spectroscopy (XPS) identifies fluorine-rich SEI components that inhibit electrolyte degradation .
Q. What methodologies resolve contradictions in ion-transport behavior between lithium difluoroacetate and other fluorinated carboxylates?
Contrasting studies are reconciled using combined neutron diffraction and molecular dynamics simulations. For instance, methyl difluoroacetate’s lower viscosity than ethyl analogs improves Li⁺ mobility, while steric effects in bulkier esters reduce conductivity. Systematic solvent permittivity and donor number comparisons isolate structural influences .
Q. How can computational modeling predict solvent interactions for lithium 2,2-difluoroacetate in novel electrolyte formulations?
Density Functional Theory (DFT) calculates solvation free energies and Li⁺ binding affinities. Machine learning models trained on datasets (e.g., dielectric constants, Lewis acidity) optimize solvent blends. Experimental validation via Raman spectroscopy confirms preferential solvation by high-donor-number solvents like dimethyl sulfoxide (DMSO) .
Methodological Notes
- Synthesis Guidance : While direct synthesis of lithium 2,2-difluoroacetate is not detailed in the evidence, analogous routes involve neutralizing 2,2-difluoroacetic acid with lithium hydroxide in anhydrous ethanol, followed by recrystallization .
- Data Interpretation : Conflicting conductivity data across studies often stem from solvent purity or measurement protocols. Always report water content (<5 ppm) and validate via control experiments with desiccants like molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
